methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrazole moiety, and a chlorophenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Tetrazole Moiety: The tetrazole ring is formed by reacting an azide with a nitrile group, often under acidic or basic conditions.
Coupling with Cyclohexylcarbonyl Group: The final step involves coupling the tetrazole-thiazole intermediate with a cyclohexylcarbonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
Medicinally, this compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, enhancing binding affinity. The chlorophenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Methyl 5-(2-bromophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Methyl 5-(2-methylphenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and binding characteristics compared to its fluorinated, brominated, or methylated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1374527-25-9) is a complex organic compound that features a thiazole ring, a chlorophenyl moiety, and a tetrazole substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClN6O3S, with a molecular weight of 446.9 g/mol. The structure incorporates multiple functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉ClN₆O₃S |
Molecular Weight | 446.9 g/mol |
CAS Number | 1374527-25-9 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that the thiazole ring is crucial for cytotoxic activity, as seen in related compounds where the presence of electron-donating groups enhances efficacy against cancer cell lines . The tetrazole moiety may also play a significant role in modulating biological responses due to its ability to form hydrogen bonds and interact with protein targets.
Anticancer Activity
Research indicates that compounds containing thiazole and tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Case Studies:
- Antitumor Efficacy : In vitro studies demonstrated that related thiazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A549 cells. The mechanism involved disruption of microtubule dynamics, which is essential for proper mitosis .
- Structure-Activity Relationship (SAR) : A SAR analysis revealed that the presence of halogen substituents on the phenyl ring significantly enhances antiproliferative activity. For example, compounds with chlorine substitutions demonstrated improved potency against glioblastoma cells compared to their non-halogenated counterparts .
Anti-inflammatory Properties
In addition to anticancer effects, this compound may exhibit anti-inflammatory properties. Compounds containing tetrazole rings have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Properties
Molecular Formula |
C19H19ClN6O3S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19ClN6O3S/c1-29-16(27)14-15(12-7-3-4-8-13(12)20)30-18(22-14)23-17(28)19(9-5-2-6-10-19)26-11-21-24-25-26/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,23,28) |
InChI Key |
FAFKOYKJHWEMLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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